![molecular formula C20H23ClN2O B2603341 (4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone CAS No. 478050-07-6](/img/structure/B2603341.png)
(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone
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Description
This compound is a complex organic molecule with a molecular formula of C20H23ClN2O . It contains several functional groups and rings, including a chlorophenyl group, a dimethylamino phenyl group, and a tetrahydropyrrole group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound likely exhibits properties common to other similar compounds, such as aromaticity and planarity .Scientific Research Applications
Anticancer Activity
Compounds structurally related to (4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone have demonstrated significant anticancer activity. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives showed higher anticancer activity than the reference drug doxorubicin in some cases. These compounds were characterized and evaluated for their in vitro antimicrobial and anticancer activity, indicating the potential of such structures in cancer treatment research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity
Many of the related compounds have shown good to excellent antimicrobial activity. A series of novel pyrazoline derivatives exhibited potent antibacterial activity in vitro. These compounds were synthesized using both conventional and microwave irradiation methods, with the microwave method proving to be more efficient, yielding higher, environmentally friendly results in less time. The compounds' in vivo anti-inflammatory and in vitro antibacterial activities were assessed, indicating their potential as molecular templates for anti-inflammatory activity (Ravula et al., 2016).
Structural and Chemical Analysis
Molecular Structure and Docking Studies
Molecular structure, spectroscopic, and quantum chemical analyses have been conducted on similar compounds to assess their stability and interaction potential. These studies involve computational approaches like DFT analysis, Molecular Electrostatic Potential mapping, and molecular docking simulations to predict how these compounds might interact with biological molecules. This comprehensive analysis provides insights into the potential biological activities and interaction mechanisms of these compounds (Sivakumar et al., 2021).
Synthesis and Crystal Structure
Detailed studies on the synthesis and crystal structure of related compounds provide valuable information on their chemical properties and potential applications. For instance, the synthesis of (2-chloro-4-(phenylthio)phenyl)(3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)methanone has been documented, including its crystallographic characteristics, which are crucial for understanding the compound's physical and chemical behavior (Sun et al., 2017).
properties
IUPAC Name |
(4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1-methylpyrrolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-22(2)17-10-6-14(7-11-17)18-12-23(3)13-19(18)20(24)15-4-8-16(21)9-5-15/h4-11,18-19H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXMSAUXWFTAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328520 |
Source
|
Record name | (4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1-methylpyrrolidin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone | |
CAS RN |
478050-07-6 |
Source
|
Record name | (4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1-methylpyrrolidin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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